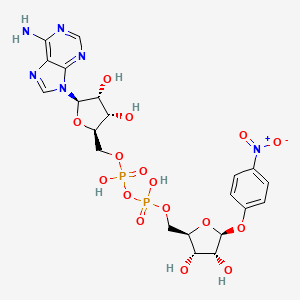
pNP-ADPr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Nitrophenyl Adenosine Diphosphate Ribose (pNP-ADPr): is a colorimetric substrate used to assess the activity of poly (adenosine diphosphate ribose) polymerase enzymes. It is an analogue of nicotinamide adenine dinucleotide, where the nicotinamide moiety is replaced by a 4-nitrophenoxy group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Stock Solution Preparation: Dissolve p-Nitrophenyl Adenosine Diphosphate Ribose in water to make a 5-10 mM stock solution.
Working Solution Preparation: Dilute the stock solution with assay buffer (50 mM Tris, 10 mM magnesium chloride, pH 8.0) to prepare a 0.25 mM assay solution.
Industrial Production Methods: The industrial production of p-Nitrophenyl Adenosine Diphosphate Ribose involves the synthesis of its components followed by coupling reactions. The process includes the preparation of adenosine diphosphate ribose and its subsequent modification with a 4-nitrophenoxy group .
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: The compound can be hydrolyzed to release p-nitrophenol and adenosine diphosphate ribose.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products:
Oxidation: Nitrophenolate and adenosine diphosphate ribose.
Hydrolysis: p-Nitrophenol and adenosine diphosphate ribose.
Applications De Recherche Scientifique
Chemistry: p-Nitrophenyl Adenosine Diphosphate Ribose is used as a substrate to monitor the activity of poly (adenosine diphosphate ribose) polymerase enzymes, which are involved in various cellular processes .
Biology: The compound is used to study the role of poly (adenosine diphosphate ribose) polymerase enzymes in DNA repair, cell signaling, and apoptosis .
Medicine: p-Nitrophenyl Adenosine Diphosphate Ribose is used in drug discovery and development to screen for inhibitors of poly (adenosine diphosphate ribose) polymerase enzymes .
Industry: The compound is used in high-throughput screening assays to identify potential therapeutic agents targeting poly (adenosine diphosphate ribose) polymerase enzymes .
Mécanisme D'action
p-Nitrophenyl Adenosine Diphosphate Ribose acts as a substrate for poly (adenosine diphosphate ribose) polymerase enzymes. The enzyme catalyzes the transfer of adenosine diphosphate ribose units from nicotinamide adenine dinucleotide to target proteins, releasing p-nitrophenol as a byproduct . This reaction can be monitored by measuring the absorbance of p-nitrophenol at 405 nm .
Comparaison Avec Des Composés Similaires
Adenosine Diphosphate Ribose (ADPr): A natural substrate for poly (adenosine diphosphate ribose) polymerase enzymes.
TFMU-ADPr: A fluorescent substrate for poly (adenosine diphosphate ribose) glycohydrolase enzymes.
Uniqueness: p-Nitrophenyl Adenosine Diphosphate Ribose is unique due to its colorimetric properties, which allow for easy monitoring of enzyme activity through absorbance measurements . This makes it particularly useful in high-throughput screening assays compared to other substrates like adenosine diphosphate ribose and TFMU-ADPr .
Propriétés
Formule moléculaire |
C21H26N6O16P2 |
|---|---|
Poids moléculaire |
680.4 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-3,4-dihydroxy-5-(4-nitrophenoxy)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C21H26N6O16P2/c22-18-13-19(24-7-23-18)26(8-25-13)20-16(30)14(28)11(41-20)5-38-44(34,35)43-45(36,37)39-6-12-15(29)17(31)21(42-12)40-10-3-1-9(2-4-10)27(32)33/h1-4,7-8,11-12,14-17,20-21,28-31H,5-6H2,(H,34,35)(H,36,37)(H2,22,23,24)/t11-,12-,14-,15-,16-,17-,20-,21-/m1/s1 |
Clé InChI |
POSLVNCHSVAAOL-PLEFRAQWSA-N |
SMILES isomérique |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


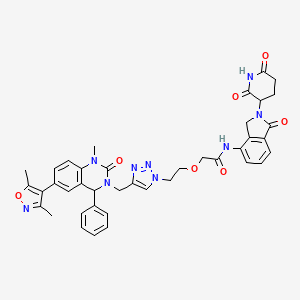
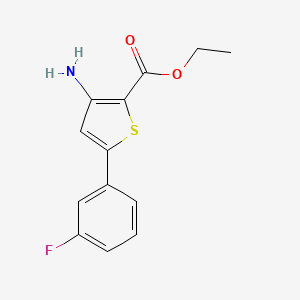
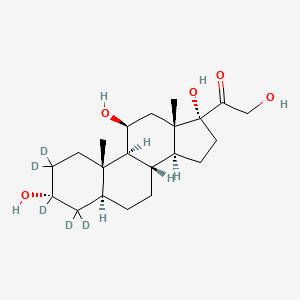
![13-Hydroxy-11-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-14-methoxy-2-oxa-9,20-diazatetracyclo[21.2.2.23,6.112,16]triaconta-1(25),3(30),4,6(29),12,14,16(28),17,23,26-decaene-10,19-dione](/img/structure/B12428544.png)
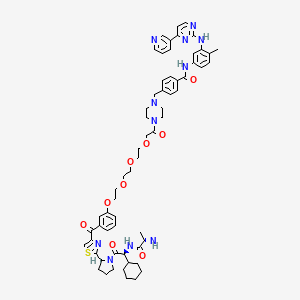
![sodium;4-[(2E)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B12428562.png)
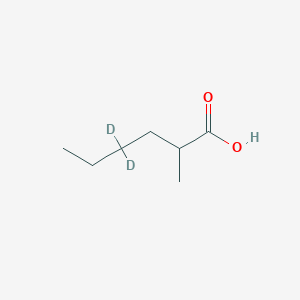

![(2,7,9,10-Tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate](/img/structure/B12428589.png)

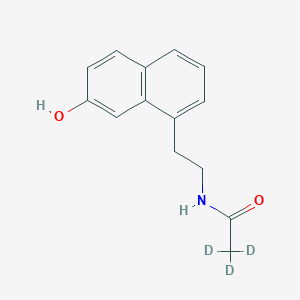
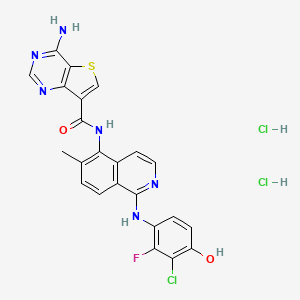

![(2S,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxane-2-carboxylic acid](/img/structure/B12428622.png)
